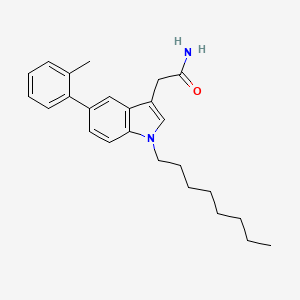

2-(1-octyl-5-o-tolyl-1H-indol-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of J1-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of dimethyl sulfoxide (DMSO) , polyethylene glycol (PEG300) , and Tween 80 as solvents . The compound is typically stored at -20°C in powder form and at -80°C in solvent form to maintain its stability .

Análisis De Reacciones Químicas

J1-1 undergoes various types of chemical reactions, including:

Nucleophilic substitution reactions: These reactions involve the replacement of a leaving group by a nucleophile.

Oxidation reactions: J1-1 can be oxidized using reagents such as potassium permanganate and chromium trioxide .

Reduction reactions: Reduction of J1-1 can be achieved using sodium borohydride or lithium aluminum hydride .

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

J1-1 has been extensively studied for its antiviral properties. It exhibits broad-spectrum antiviral activity against enveloped viruses, including influenza A virus , respiratory syncytial virus , severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) , and herpes simplex virus types 1 and 2 . Additionally, J1-1 has shown potential anticancer activity by inhibiting isoprenyl carboxyl methyltransferase (ICMT) with an IC50 value of 1.0 μM .

Mecanismo De Acción

The primary mechanism of action of J1-1 involves its interaction with the hemagglutinin HA2 subunit of the influenza virus, thereby blocking membrane fusion and preventing viral entry into host cells . This mechanism is crucial for its antiviral activity. In the context of cancer, J1-1 inhibits ICMT, which is involved in the post-translational modification of Ras proteins , thereby affecting cell proliferation and survival .

Comparación Con Compuestos Similares

J1-1 is unique in its dual antiviral and anticancer activities. Similar compounds include:

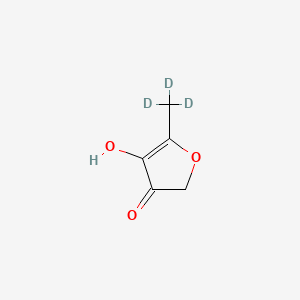

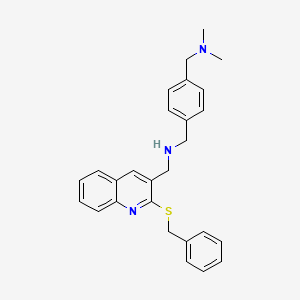

Cysmethynil: Another ICMT inhibitor with anticancer properties.

Oseltamivir: An antiviral drug used to treat influenza, but with a different mechanism of action targeting the neuraminidase enzyme .

Remdesivir: An antiviral drug used to treat COVID-19, targeting the RNA-dependent RNA polymerase .

J1-1 stands out due to its broad-spectrum antiviral activity and its potential use in treating multiple viral infections and cancers.

Propiedades

Fórmula molecular |

C25H32N2O |

|---|---|

Peso molecular |

376.5 g/mol |

Nombre IUPAC |

2-[5-(2-methylphenyl)-1-octylindol-3-yl]acetamide |

InChI |

InChI=1S/C25H32N2O/c1-3-4-5-6-7-10-15-27-18-21(17-25(26)28)23-16-20(13-14-24(23)27)22-12-9-8-11-19(22)2/h8-9,11-14,16,18H,3-7,10,15,17H2,1-2H3,(H2,26,28) |

Clave InChI |

NZQMPLDBGMZRGC-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCN1C=C(C2=C1C=CC(=C2)C3=CC=CC=C3C)CC(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![21-[(4-Tert-butylphenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;bromide](/img/structure/B12372249.png)

![2-[cyclopropyl(difluoro)methyl]-N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-4-phenoxypyrimidine-5-carboxamide](/img/structure/B12372272.png)

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-3-(6-chloro-1,3-benzothiazol-2-yl)-2-(propanoylamino)propanoyl]amino]-2-(oxan-4-yl)acetyl]amino]-N-[(4R)-3,4-dihydro-2H-chromen-4-yl]hexanamide](/img/structure/B12372276.png)

![(4S)-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12372284.png)

![Tert-butyl 4-[4-[5-amino-6-(phenylcarbamoyl)pyrazin-2-yl]benzoyl]piperazine-1-carboxylate](/img/structure/B12372305.png)

![sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylamino]-6-oxohexyl]pentanimidate](/img/structure/B12372313.png)

![Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B12372316.png)